molecular formula C11H15N3O2S B6966831 3-[(2-Thiophen-2-ylacetyl)amino]pyrrolidine-1-carboxamide

3-[(2-Thiophen-2-ylacetyl)amino]pyrrolidine-1-carboxamide

Cat. No.: B6966831
M. Wt: 253.32 g/mol
InChI Key: ZAXJAXWBSODNIP-UHFFFAOYSA-N
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Description

3-[(2-Thiophen-2-ylacetyl)amino]pyrrolidine-1-carboxamide is a compound that features a thiophene ring, a pyrrolidine ring, and a carboxamide group. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This compound is of interest due to its potential biological activities and its structural complexity, which makes it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Thiophen-2-ylacetyl)amino]pyrrolidine-1-carboxamide typically involves the condensation of thiophene derivatives with pyrrolidine and carboxamide groups. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Thiophen-2-ylacetyl)amino]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(2-Thiophen-2-ylacetyl)amino]pyrrolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Thiophen-2-ylacetyl)amino]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various biological receptors, potentially inhibiting or activating specific pathways. The carboxamide group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Thiophen-2-ylacetyl)amino]pyrrolidine-1-carboxamide is unique due to its combination of a thiophene ring, a pyrrolidine ring, and a carboxamide group This structural complexity provides a unique set of chemical and biological properties that distinguish it from other thiophene derivatives

Properties

IUPAC Name

3-[(2-thiophen-2-ylacetyl)amino]pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c12-11(16)14-4-3-8(7-14)13-10(15)6-9-2-1-5-17-9/h1-2,5,8H,3-4,6-7H2,(H2,12,16)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXJAXWBSODNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CC2=CC=CS2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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